
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol
Overview
Description
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazoles, which are known for their diverse biological activities. The synthesis method of this compound is relatively simple, and it has been extensively studied for its biochemical and physiological effects. In
Scientific Research Applications
Structural Characterization and Synthesis
- The compound has been involved in the synthesis and structural characterization of isostructural thiazoles. One of the synthesized compounds includes 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, showcasing the compound's utility in the development of complex chemical structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Crystal Structures and α-Glycosidase Inhibition Activity
- The crystal structures of related compounds, including (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol, have been reported. These structures exhibited mild α-glycosidase inhibition activity, indicating potential bioactive properties (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Microwave-Assisted Synthesis and Theoretical Studies
- An efficient approach for the regioselective synthesis of related compounds through microwave-assisted techniques has been developed. These methods contribute to the advancement of synthetic chemistry, highlighting the compound's role in facilitating efficient synthesis (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
π-Hole Tetrel Bonding Interactions
- The compound has been part of studies exploring π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These studies provide insights into the molecular interactions and electronic properties of such compounds (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020).
Catalytic Applications
- A tris(triazolyl)methanol-Cu(I) structure, closely related to the compound, has been used as a catalyst for Huisgen 1,3-dipolar cycloadditions. This showcases its potential as a catalyst in organic synthesis (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Corrosion Inhibition Studies
- Derivatives of the compound, like (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol, have been studied as corrosion inhibitors for mild steel in acidic medium. This demonstrates the compound's potential application in materials science and corrosion protection (Ma, Qi, He, Tang, & Lu, 2017).
properties
IUPAC Name |
[3-(4-fluorophenyl)-5-methyltriazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O/c1-7-10(6-15)14(13-12-7)9-4-2-8(11)3-5-9/h2-5,15H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVCDWYFVTHQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)methanol | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

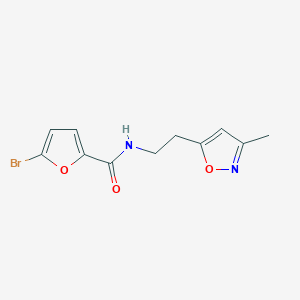
![3-[1-benzyl-3-(2-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2988905.png)
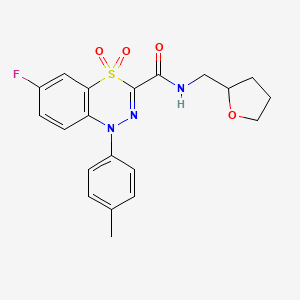
![4-Amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2988908.png)
![1-(3-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2988909.png)
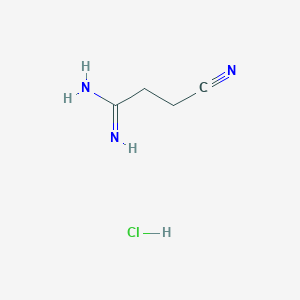
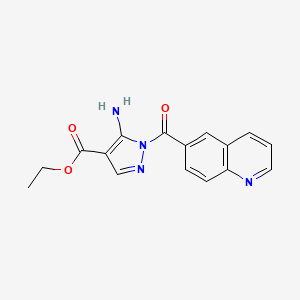
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2988916.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)
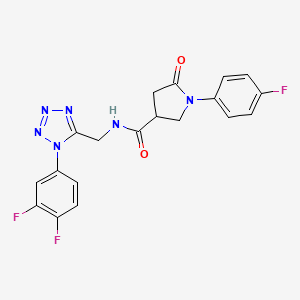
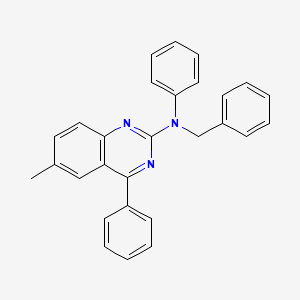
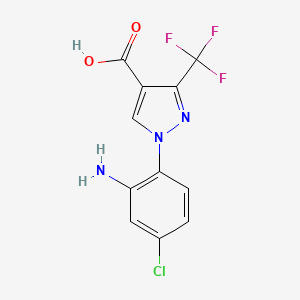

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2988925.png)